

L-Thyroxine-13C6 accuracy precision validation data

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Compound Focus: L-Thyroxine-13C6

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Summary of Analytical Performance Data

Application Context	Accuracy (%)	Precision (% CV)	Key Metrics	Citation
Tissue T3/T4 Quantification (Rat) 91 - 103 1.7 - 3.7 Recovery: 23% - 114% (varied by tissue and procedure) Matrix Effect: 36% - 99% [1] Serum T4 Quantification (Rat) 93 - 106 (Surrogate Matrix) ≤ 9.1 LLOQ: 1.56 nM (surrogate matrix method) [2] Free/Total T4 & T3 in Human Plasma Method correlation success: 67% N/S Validated via comprehensive ultrafiltration and LC-MS/MS [3] Free T4 Analysis (Human Serum) N/S ≤ 9.6 (Total, for serum QC) LLOQ: 0.97 pmol/L Linearity: 1.11 – 177 pmol/L ($r^2 > 0.995$) [4]				

N/S: Not Specified in the provided text; LLOQ: Lower Limit of Quantification.

Detailed Experimental Protocols

The following sections detail how L-Thyroxine-¹³C₆ was used in various validated methods, providing a basis for your experimental design.

Protocol 1: Tissue Thyroid Hormone Quantification

This method measures T3 and T4 in rat tissues (heart, liver, kidney, adipose tissue, brain) [1].

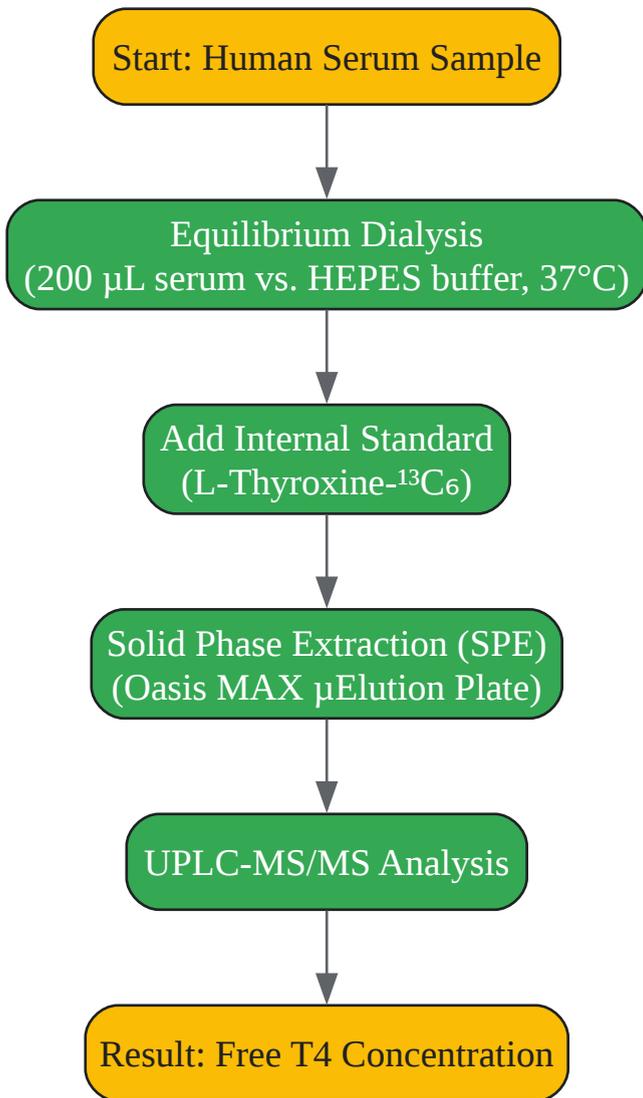
- **Sample Preparation:** Two procedures were used: (a) for denser tissues (heart, liver, kidney) and (b) for lipid-rich tissues (adipose tissue, brain). The process involved homogenization, extraction, and analysis via HPLC-MS/MS [1].
- **Internal Standard:** L-Thyroxine-¹³C₆ and ¹³C₆-T3 were used as internal standards to correct for analyte loss and matrix effects [1].
- **Data Acquisition:** LC-MS/MS with a derivatization step to enhance sensitivity [1].
- **Validation Highlights:** The method demonstrated high accuracy and precision, with data on recovery and matrix effects provided in the summary table above [1].

Protocol 2: Free Thyroxine (FT4) Analysis in Human Serum

This clinical research method uses equilibrium dialysis (ED) followed by UPLC-MS/MS [4].

- **Sample Preparation:**
 - **Equilibrium Dialysis:** 200 µL of serum is dialyzed against HEPES buffer at 37°C to separate the free hormone.
 - **Solid Phase Extraction (SPE):** The dialysate is processed using an Oasis MAX µElution plate. The internal standard is added, and samples are washed and eluted for analysis [4].
- **Internal Standard:** L-Thyroxine-¹³C₆ is used [4].
- **LC-MS/MS Conditions:**
 - **Column:** ACQUITY Premier HSS T3 (1.8 µm, 2.1 x 50 mm)
 - **Mobile Phases:** (A) Water with 0.1% formic acid; (B) 50/50 Methanol/Acetonitrile with 0.1% formic acid
 - **Detection:** Xevo TQ Absolute mass spectrometer in positive electrospray ionization mode [4].
- **Validation Highlights:** The method shows low imprecision and a wide linear range, as detailed in the summary table [4].

The experimental workflow for this protocol can be visualized as follows:



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Key Insights for Your Comparison Guide

- **Role of L-Thyroxine-¹³C₆**: The data confirms its primary role as a **stable isotope-labeled internal standard (SIL-IS)** across various applications, crucial for correcting losses during sample preparation and compensating for matrix effects in mass spectrometry [1] [3] [4].
- **Performance Evidence**: While direct side-by-side comparisons with alternatives are limited, the consistent use of L-Thyroxine-¹³C₆ in these validated methods, resulting in high accuracy, precision, and low LLOQs, serves as strong indirect evidence of its reliability [1] [2] [4].
- **Methodology is Key**: The performance is highly dependent on the overall analytical protocol. Factors such as the sample preparation technique (e.g., equilibrium dialysis for free hormone measurement) and the sensitivity of the mass spectrometer are as critical as the internal standard itself [3] [4].

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